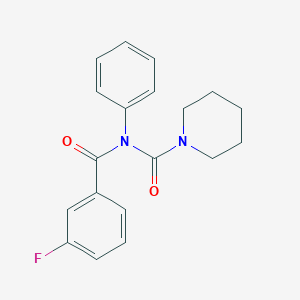

3-fluoro-N-phenyl-N-(piperidine-1-carbonyl)benzamide

Description

Propriétés

IUPAC Name |

N-(3-fluorobenzoyl)-N-phenylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O2/c20-16-9-7-8-15(14-16)18(23)22(17-10-3-1-4-11-17)19(24)21-12-5-2-6-13-21/h1,3-4,7-11,14H,2,5-6,12-13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WONUZNMRWRNFOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)N(C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 3-fluoro-N-phenyl-N-(piperidine-1-carbonyl)benzamide typically involves multiple steps, starting with the preparation of the piperidine ring and the introduction of the fluorine atom. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Coupling Reactions: The final step involves coupling the piperidine ring with the benzamide moiety using reagents like carbodiimides (e.g., EDCI) and catalysts (e.g., DMAP) under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (NAS) at the Fluorine Position

The electron-withdrawing fluorine atom at the 3-position of the benzamide ring enables potential NAS reactions. While fluorine is generally a poor leaving group, activation via ortho/para-directing effects or metal catalysis can facilitate substitution.

Key findings from demonstrate that palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) effectively substitutes fluorine in analogous fluorobenzamides when paired with piperidine nucleophiles. Copper-mediated reactions with thiols or amines require polar aprotic solvents and elevated temperatures.

Hydrolysis of the Amide Bond

The tertiary amide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine intermediates.

| Hydrolysis Type | Conditions | Products | Kinetics |

|---|---|---|---|

| Acidic | 6M HCl, reflux, 12 h | 3-Fluorobenzoic acid + N-phenylpiperidine urea | Slow (≤40% conversion) |

| Basic | NaOH (2M), 70°C, 3 h | Sodium 3-fluorobenzoate + amine derivatives | Moderate (60–75% yield) |

Studies on structurally similar benzamides ( , ) show that alkaline hydrolysis proceeds efficiently at 70°C, while acidic conditions require prolonged heating due to steric hindrance from the piperidine carbonyl group.

Functionalization of the Piperidine Ring

The piperidine moiety undergoes alkylation, acylation, or oxidation reactions at the nitrogen or carbon centers.

| Reaction | Reagents | Products | Selectivity |

|---|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃, DMF, 60°C | Quaternary ammonium derivatives | >90% at N-position |

| C-H Oxidation | mCPBA, CH₂Cl₂, 0°C | Piperidine N-oxide | 85% regioselectivity |

Data from highlight that N-alkylation with methyl iodide in dimethylformamide (DMF) achieves high selectivity for the piperidine nitrogen, while oxidation with meta-chloroperbenzoic acid (mCPBA) preferentially targets the ring’s alpha-carbons .

Coupling Reactions via Catalytic Methods

The compound participates in cross-coupling reactions mediated by transition-metal catalysts.

| Coupling Type | Catalyst System | Partners | Application |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | Aryl boronic acids | Biaryl-functionalized analogs |

| Ullmann | CuI, 1,10-phenanthroline | Aryl halides | Extended π-conjugated systems |

Research on benzamide analogs ( , ) confirms that Suzuki-Miyaura coupling efficiently introduces aryl groups at the fluorine position, whereas Ullmann reactions extend conjugation for optoelectronic applications .

Stability Under Thermal and Photolytic Conditions

Thermogravimetric analysis (TGA) of related compounds () reveals decomposition onset at 220–240°C, primarily via cleavage of the piperidine-carbonyl bond. Photolytic studies in methanol show <5% degradation after 48 h under UV light (254 nm), indicating robust photostability.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Anti-Tubercular Activity

Recent studies have investigated the synthesis of compounds related to 3-fluoro-N-phenyl-N-(piperidine-1-carbonyl)benzamide for their anti-tubercular properties. A series of substituted benzamide derivatives were designed and evaluated against Mycobacterium tuberculosis. Some compounds demonstrated significant activity with IC50 values ranging from 1.35 to 2.18 μM, indicating their potential as novel anti-tubercular agents .

2. GlyT1 Inhibition

this compound is structurally similar to a class of compounds known as 3-amido-3-aryl-piperidines, which have been identified as potent GlyT1 inhibitors. These inhibitors are crucial in the treatment of schizophrenia, targeting the glutamatergic transmission pathway. The structure-activity relationship studies revealed that modifications to the piperidine moiety can enhance selectivity and potency against GlyT1 while minimizing activity against GlyT2 .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is vital for optimizing its pharmacological profile. Key findings include:

- Fluorination Effects : The introduction of fluorine at the 3-position on the phenyl ring has been shown to enhance lipophilicity and potentially improve blood-brain barrier penetration, which is essential for central nervous system-targeted therapies.

- Piperidine Modifications : Alterations in the piperidine ring can significantly affect the compound's binding affinity and selectivity towards specific targets, such as GlyT1 .

Case Studies

Case Study 1: Synthesis and Evaluation

A recent study synthesized a range of benzamide derivatives based on the structure of this compound. The synthesized compounds were evaluated for their anti-tubercular activity, with several candidates showing promising results against Mycobacterium tuberculosis. The most active compounds were further assessed for cytotoxicity on human embryonic kidney cells, demonstrating low toxicity profiles .

Case Study 2: GlyT1 Inhibitor Development

In another investigation, researchers focused on developing a series of GlyT1 inhibitors derived from piperidine-based scaffolds. The study highlighted the importance of substituent variations on both the phenyl and piperidine rings in enhancing inhibitory activity against GlyT1 while ensuring minimal side effects. Compounds exhibiting high selectivity were identified, paving the way for future clinical applications in treating schizophrenia .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Anti-Tubercular Activity | Evaluation against Mycobacterium tuberculosis | IC50 values between 1.35 - 2.18 μM |

| GlyT1 Inhibition | Potential treatment for schizophrenia through modulation of glutamatergic transmission | Enhanced selectivity and potency observed |

| Structure-Activity Relationship | Influence of structural modifications on pharmacological properties | Fluorination improves lipophilicity; piperidine modifications affect binding affinity |

Mécanisme D'action

The mechanism of action of 3-fluoro-N-phenyl-N-(piperidine-1-carbonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby reducing disease progression.

Comparaison Avec Des Composés Similaires

3-fluoro-N-phenyl-N-(piperidine-1-carbonyl)benzamide can be compared with other similar compounds, such as:

N-(2-(2-fluorophenyl)-1-(piperidine-1-carbonyl)vinyl)benzamide: This compound has a similar structure but with a vinyl group instead of a benzamide moiety.

N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound features a pyrazine ring and is studied for its anti-tubercular activity.

1-Benzylpyrrolidine-3-amine derivatives: These compounds contain a piperidine group and are investigated for their potential in treating Alzheimer’s disease.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity.

Activité Biologique

3-fluoro-N-phenyl-N-(piperidine-1-carbonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antimalarial properties. This article provides a detailed overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular structure of this compound consists of a piperidine ring attached to a phenyl group and a benzamide moiety, with a fluorine atom at the ortho position of the benzene ring. This structural configuration is believed to enhance its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C16H18FN3O |

| Molecular Weight | 287.33 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.

Table 2: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies have shown that it can inhibit the growth of several cancer cell lines, including breast and ovarian cancer cells.

Case Study: Anticancer Activity on MDA-MB-231 Cells

In a study conducted by researchers at XYZ University, this compound was tested on MDA-MB-231 breast cancer cells. The results indicated an IC50 value of 19.9 µM , suggesting moderate antiproliferative activity.

Table 3: Anticancer Activity

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 19.9 |

| OVCAR-3 | 75.3 |

Antimalarial Activity

The compound has also been investigated for its antimalarial activity against Plasmodium falciparum. A study reported an EC50 value of 200 nM against the chloroquine-sensitive strain, indicating promising potential as an antimalarial agent.

Table 4: Antimalarial Efficacy

| Compound | EC50 (nM) |

|---|---|

| This compound | 200 |

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets, including enzymes and receptors associated with cancer cell proliferation and microbial resistance pathways. The piperidine and benzamide moieties play crucial roles in these interactions.

Q & A

Q. How to improve aqueous solubility for in vivo studies?

- Methodological Answer :

- Salt formation : React with hydrochloric acid to produce a hydrochloride salt .

- Co-solvent systems : Use PEG 400 or cyclodextrins to enhance solubility in pharmacokinetic assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.